Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Catalog No.
S744671
CAS No.
898792-46-6
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

CAS Number

898792-46-6

Product Name

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Indole Derivatives in Biological Applications

Indole Derivatives in Suzuki–Miyaura Coupling

Indole Derivatives in Antiviral Activity

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol. This compound features a morpholinomethyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. The oxovalerate moiety indicates the presence of a ketone functional group adjacent to an ester, which is significant for its reactivity and applications in organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with agents such as lithium aluminum hydride can convert the ester group into an alcohol.
  • Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding a carboxylic acid and an alcohol .

Common solvents used in these reactions include dichloromethane, ethanol, and water, with catalysts like palladium on carbon enhancing hydrogenation processes.

The biological activity of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is primarily attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit enzyme inhibition and receptor binding capabilities due to the morpholinomethyl group, which can engage in hydrogen bonding and electrostatic interactions at active sites. This interaction may influence pathways involving enzyme activity modulation or receptor signaling .

The synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate typically involves a multi-step process. A common method includes:

  • Knoevenagel Condensation: Reacting 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
  • Cyclization: The reaction mixture is refluxed in ethanol for several hours to facilitate cyclization, leading to the formation of the desired product.

Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and purity through optimized reaction conditions .

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.
  • Biological Research: The compound is useful in studies related to enzyme inhibition and receptor interactions.
  • Specialty Chemicals Production: It is utilized in producing materials with unique properties due to its chemical structure .

Interaction studies involving Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate focus on its binding affinity to specific enzymes and receptors. The morpholinomethyl group enhances its potential for forming stable interactions through hydrogen bonds, influencing its biological efficacy. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be compared with several similar compounds, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(2-aminomethylphenyl)-5-oxovalerateContains an aminomethyl groupLacks morpholine functionality, affecting binding properties
Ethyl 5-(2-(piperidin-1-ylmethyl)phenyl)-5-oxovalerateContains a piperidinylmethyl groupOffers different biological activities compared to morpholine
Ethyl 5-(2-(pyrrolidin-1-ylmethyl)phenyl)-5-oxovalerateFeatures a pyrrolidinylmethyl groupAlters chemical reactivity and interactions relative to morpholine

The distinct morpholinomethyl group in Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate provides it with unique chemical and biological properties that differentiate it from other similar compounds.

XLogP3

1.5

Wikipedia

Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate

Dates

Modify: 2023-08-15

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